Cas no 1181467-23-1 (N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide)

N-(2-tert-Butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide is a specialized sulfonamide derivative featuring a benzoxazole core and a phenylvinyl substituent. The tert-butyl group at the 2-position enhances steric hindrance, potentially improving stability and selectivity in applications such as medicinal chemistry or material science. The sulfonamide moiety offers versatility for further functionalization, while the conjugated ethene bridge may contribute to electronic properties, making it useful in photochemical or catalytic studies. Its structural complexity allows for targeted interactions in biological or synthetic systems, suggesting utility as an intermediate or bioactive scaffold. Careful handling is advised due to potential reactivity of the sulfonamide and unsaturated groups.
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide structure
1181467-23-1 structure
Product name:N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide
CAS No:1181467-23-1
MF:C19H20N2O3S
MW:356.438703536987
CID:5981761
PubChem ID:39343552

N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide
    • EN300-26604264
    • 1181467-23-1
    • Z365135246
    • (E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide
    • Inchi: 1S/C19H20N2O3S/c1-19(2,3)18-20-16-13-15(9-10-17(16)24-18)21-25(22,23)12-11-14-7-5-4-6-8-14/h4-13,21H,1-3H3/b12-11+
    • InChI Key: AQUJGFSYNICDSB-VAWYXSNFSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NC1C=CC2=C(C=1)N=C(C(C)(C)C)O2)(=O)=O

Computed Properties

  • Exact Mass: 356.11946368g/mol
  • Monoisotopic Mass: 356.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 571
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 80.6Ų

N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26604264-0.05g
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide
1181467-23-1 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide

N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide: A Comprehensive Overview

N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide, with the CAS number 1181467-23-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide make it a promising candidate for various therapeutic applications.

The chemical structure of N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide consists of a benzoxazole ring substituted with a tert-butyl group and a phenylsulfonyl moiety attached to an ethenyl chain. The benzoxazole ring is a key pharmacophore that contributes to the compound's biological activity. The tert-butyl group provides steric hindrance and enhances the lipophilicity of the molecule, which can improve its cellular uptake and metabolic stability. The phenylsulfonyl moiety is responsible for the sulfonamide functionality, which is crucial for its pharmacological effects.

Recent studies have highlighted the potential of N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide has shown promise in cancer research. A study conducted at the National Cancer Institute reported that this compound selectively inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism underlying this anticancer activity is thought to involve the inhibition of PI3K/Akt signaling pathways, which are frequently dysregulated in cancer cells.

The pharmacokinetic properties of N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide have also been investigated. Preclinical studies in animal models have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. These properties make it an attractive candidate for further development as an oral therapeutic agent.

Furthermore, N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide has been evaluated for its safety and tolerability in preclinical toxicity studies. Results from these studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This safety profile supports its potential use in clinical settings.

In conclusion, N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide (CAS No. 1181467-23-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science.

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